molecular formula C6H11F2N3 B2463782 1-Azido-3,3-difluoro-4-methylpentane CAS No. 2551114-66-8

1-Azido-3,3-difluoro-4-methylpentane

Cat. No.: B2463782
CAS No.: 2551114-66-8
M. Wt: 163.172
InChI Key: YBEUBBZIIRCWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-3,3-difluoro-4-methylpentane is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a pentane backbone

Scientific Research Applications

1-Azido-3,3-difluoro-4-methylpentane has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling and tracking purposes.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Azido-3,3-difluoro-4-methylpentane typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-bromo-3,3-difluoro-4-methylpentane, reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Chemical Reactions Analysis

1-Azido-3,3-difluoro-4-methylpentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include sodium azide for substitution, lithium aluminum hydride for reduction, and copper catalysts for cycloaddition. Major products formed from these reactions include substituted pentanes, amines, and triazoles.

Mechanism of Action

The mechanism by which 1-Azido-3,3-difluoro-4-methylpentane exerts its effects depends on the specific reaction or application. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

1-Azido-3,3-difluoro-4-methylpentane can be compared with other azido and fluorinated compounds:

    1-Azido-3,3-difluoropropane: Similar structure but with a shorter carbon chain.

    1-Azido-2,2-difluoroethane: Even shorter carbon chain and different reactivity.

    1-Azido-3,3-difluoro-4-methylhexane: Longer carbon chain, potentially different physical properties and reactivity.

The uniqueness of this compound lies in its specific combination of the azido group and difluoromethyl group, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-azido-3,3-difluoro-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N3/c1-5(2)6(7,8)3-4-10-11-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEUBBZIIRCWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN=[N+]=[N-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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